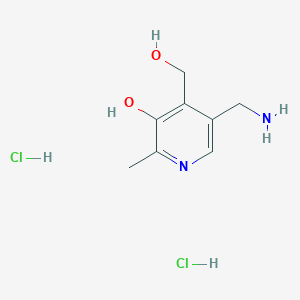

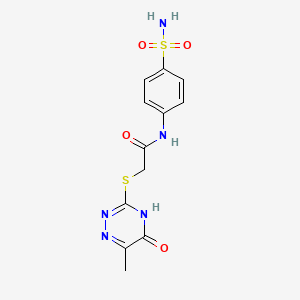

![molecular formula C24H22FN3O2S2 B2493704 N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260952-88-2](/img/structure/B2493704.png)

N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves intricate processes, often starting from specific anilines or pyrimidines as precursors. For instance, the use of 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials has been documented in the design and synthesis of closely related compounds, demonstrating the complexity and variety of approaches in synthesizing these molecules (Wu et al., 2011).

Molecular Structure Analysis

Molecular structure analysis through crystallographic studies shows that compounds within this category often exhibit a folded conformation around specific atoms, indicating intramolecular interactions that stabilize their structure. For example, the folded conformation around the methylene C atom of the thioacetamide bridge in related compounds highlights the importance of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

Applications De Recherche Scientifique

Dual Inhibitory Activity on Enzymes

N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs have been studied for their potent dual inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making this compound and its derivatives valuable for research into cancer treatments and the development of antifolate drugs. One classical antifolate, in particular, showed excellent inhibition of human DHFR and was also a potent inhibitor of the growth of several tumor cells in culture, highlighting its potential as an antitumor agent (Gangjee et al., 2007).

Molecular Structure and Interactions

The molecular structure and interactions of these compounds have been a subject of interest in various studies. For instance, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insights into their conformation and intramolecular hydrogen bonding, which stabilizes their folded structure. Such studies are crucial for understanding how these compounds interact with biological targets and can inform the design of more effective derivatives (Subasri et al., 2016).

Anticancer Activity

The synthesis and evaluation of antitumor activity of new derivatives, particularly thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, have shown promising results. Some of these compounds displayed potent anticancer activity, comparable to that of known chemotherapy drugs, against various human cancer cell lines. This suggests potential applications in developing new chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Antithrombotic Properties

Research into the antithrombotic properties of derivatives has highlighted their potential in preventing blood clots. One study on a novel thrombin inhibitor showed significant antithrombotic effects in animal models, suggesting applications in treating or preventing conditions related to thrombosis (Lorrain et al., 2003).

Glutaminase Inhibition

The investigation into compounds such as BPTES analogs for their glutaminase inhibitory activity has opened new avenues for cancer research. Glutaminase is an enzyme involved in glutamine metabolism, which is critical for the growth of certain cancer cells. By inhibiting this enzyme, these compounds can attenuate the growth of cancer cells, offering a potential therapeutic strategy for cancer treatment (Shukla et al., 2012).

Propriétés

IUPAC Name |

N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2S2/c1-2-3-6-16-9-11-17(12-10-16)26-21(29)15-32-24-27-19-13-14-31-22(19)23(30)28(24)20-8-5-4-7-18(20)25/h4-5,7-14H,2-3,6,15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLACLRBPILXHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

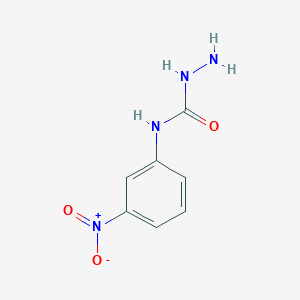

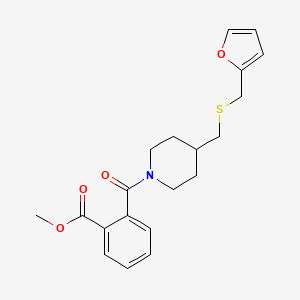

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)

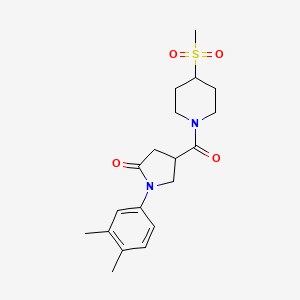

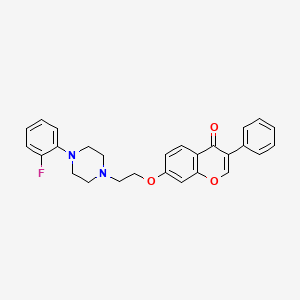

![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)

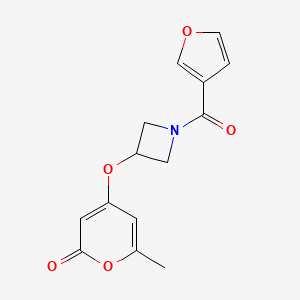

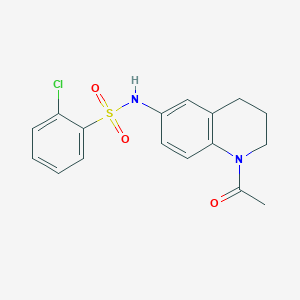

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)

![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)

![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)